molecular formula C₁₆H₃₁N₂O₈P B1146570 ent-Oseltamivir Phosphate CAS No. 1035895-89-6

ent-Oseltamivir Phosphate

Numéro de catalogue: B1146570
Numéro CAS: 1035895-89-6
Poids moléculaire: 410.4
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ent-Oseltamivir Phosphate is the enantiomer of Oseltamivir Phosphate, a pharmaceutical compound known for its antiviral properties, particularly against influenza viruses. It functions as a neuraminidase inhibitor, preventing the release and spread of the virus from infected cells. This compound is a prodrug, which means it is metabolized into its active form, oseltamivir carboxylate, in the body.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ent-Oseltamivir Phosphate typically begins with (–)-shikimic acid as the starting material. The process involves several key steps:

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The process includes:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions are common, especially involving the azide and mesyl groups during synthesis.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium azide, mesyl chloride.

Major Products: The major products formed from these reactions include various intermediates such as aziridines, azides, and the final active metabolite, oseltamivir carboxylate .

Applications De Recherche Scientifique

Treatment of Influenza

Ent-Oseltamivir phosphate is primarily indicated for the treatment and prevention of acute, uncomplicated influenza A and B infections. Clinical studies have demonstrated its efficacy in reducing the duration and severity of influenza symptoms:

  • Efficacy : In a clinical trial involving 629 participants, oseltamivir significantly reduced the duration of illness by approximately 24 hours compared to placebo, with a notable decrease in fever and respiratory symptoms .
  • Safety : The compound has shown a high safety margin in various toxicity studies, making it suitable for diverse patient populations, including children and the elderly .

Prophylaxis

Oseltamivir is also utilized for prophylactic purposes, particularly in high-risk populations such as immunocompromised individuals. A study indicated that oseltamivir reduced symptomatic influenza incidence by 55% among participants receiving it as prophylaxis .

Potential Beyond Influenza

Recent research has explored alternative applications of this compound beyond its antiviral properties:

  • Anti-Atrial Fibrillation : A translational study highlighted its potential as an anti-arrhythmic agent. Oseltamivir demonstrated effectiveness in prolonging atrial conduction time and suppressing atrial fibrillation in animal models, suggesting a novel application for cardiac arrhythmias .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and conversion to its active form (oseltamivir carboxylate). The drug's elimination half-life allows for convenient dosing regimens—typically twice daily—making it manageable for patients .

Case Study 1: Efficacy in Pediatric Patients

A recent study involving hospitalized children showed that early administration of oseltamivir led to reduced hospitalization duration and lower readmission rates within seven days. This underscores its critical role in managing severe influenza cases in vulnerable populations .

Case Study 2: Immunocompromised Patients

In a multicenter study focused on solid organ transplant recipients, oseltamivir was administered over an extended period (12 weeks) during active influenza seasons. Results indicated a significant reduction in clinical influenza cases among those treated compared to placebo .

Mécanisme D'action

ent-Oseltamivir Phosphate exerts its effects by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This inhibition prevents the release of new viral particles from infected cells, thereby halting the spread of the virus within the respiratory tract. The active metabolite, oseltamivir carboxylate, binds to the active site of neuraminidase, blocking its function and reducing viral replication .

Comparaison Avec Des Composés Similaires

    Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Peramivir: An intravenous neuraminidase inhibitor used for treating severe influenza infections.

    Laninamivir: A long-acting neuraminidase inhibitor with a different administration route.

Uniqueness: ent-Oseltamivir Phosphate is unique due to its oral bioavailability and its ability to be rapidly converted into its active form in the body. This makes it highly effective for both treatment and prophylaxis of influenza, providing a convenient option for patients compared to other neuraminidase inhibitors .

Activité Biologique

Ent-Oseltamivir phosphate, a prodrug of the antiviral agent oseltamivir carboxylate, is primarily used in the treatment and prevention of influenza. This compound exhibits significant biological activity through its selective inhibition of viral neuraminidase, an essential enzyme for viral replication and spread. This article delves into the detailed biological mechanisms, pharmacological effects, and therapeutic implications of this compound, supported by various studies and data.

This compound is converted into its active form, oseltamivir carboxylate, predominantly in the liver. The active metabolite inhibits the neuraminidase enzyme on the surface of influenza viruses, which is crucial for the release of new virions from infected cells. By blocking this enzyme, oseltamivir reduces viral shedding and limits the spread of infection within the host.

Key Points:

  • Target Enzyme : Neuraminidase (NA)
  • Viral Targets : Influenza A and B viruses
  • Inhibition Mechanism : Competitive inhibition at the active site of NA

Pharmacological Profile

The pharmacological profile of this compound reflects its selectivity and efficacy in inhibiting influenza virus replication.

Table 1: Pharmacological Activity of Oseltamivir Phosphate

Parameter Value
IC50 against Influenza A 0.1 - 0.5 µM
IC50 against Influenza B 0.2 - 0.6 µM
Therapeutic Index >220
Absorption Rapidly absorbed (75% to systemic circulation as active form)
Half-life (Oseltamivir) 1-3 hours
Half-life (Carboxylate) 6-10 hours

Biological Activity Studies

Numerous studies have assessed the biological activity of this compound in vitro and in vivo.

In Vitro Studies

Research indicates that this compound exhibits low levels of activity against non-influenza neuraminidases at concentrations up to 1 mM, suggesting high specificity for viral targets. For instance, no significant inhibition was observed against recombinant human neuraminidases Neu1–4 at concentrations below thresholds that would affect viral neuraminidase .

In Vivo Studies

A notable study demonstrated that this compound provides otoprotection in mouse models against cisplatin-induced hearing loss. The study found that both this compound and oseltamivir carboxylate had similar protective effects on outer hair cells with an EC50 around 450 nM . This indicates potential therapeutic applications beyond antiviral activity.

Case Studies

A randomized clinical trial involving 629 healthy adults showed that treatment with oseltamivir significantly reduced the duration and severity of influenza symptoms. Patients treated with oseltamivir experienced a reduction in illness duration by over 30% compared to placebo . Additionally, secondary complications were less frequent among those receiving treatment.

Safety Profile

This compound has been shown to have a favorable safety profile with minimal adverse effects. Common side effects include nausea and vomiting, but these are generally mild and transient . The compound does not interact significantly with cytochrome P450 enzymes, reducing the risk of drug-drug interactions.

Propriétés

IUPAC Name

ethyl (3S,4S,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)/t13-,14+,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZUMBJQJWIWGJ-DSMRVHDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@H]1C=C(C[C@H]([C@@H]1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.